Ethyl 4-(hydrazinesulfonyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(hydrazinesulfonyl)benzoate typically involves the reaction of 4-(hydrazinesulfonyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(hydrazinesulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
Ethyl 4-(hydrazinesulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(hydrazinesulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and sulfonyl groups play a crucial role in its biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(hydrazinosulfonyl)benzoate
- Benzoic acid, 4-(hydrazinosulfonyl)-, ethyl ester
Uniqueness
Ethyl 4-(hydrazinesulfonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazine and sulfonyl groups make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
ethyl 4-(hydrazinesulfonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-15-9(12)7-3-5-8(6-4-7)16(13,14)11-10/h3-6,11H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEKOEKOWFGCLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599570 |
Source
|
Record name | Ethyl 4-(hydrazinesulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89862-27-1 |
Source
|
Record name | Ethyl 4-(hydrazinesulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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